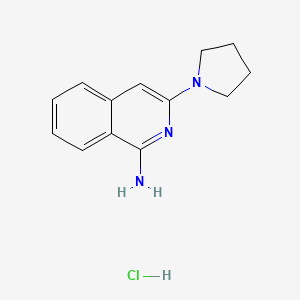
Diethyl trichloroheptyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl trichloroheptyl phosphate is an organophosphorus compound with the chemical formula C11H22Cl3O4P It is a derivative of phosphoric acid and is characterized by the presence of three chlorine atoms and a heptyl group attached to the phosphate moiety
準備方法
Synthetic Routes and Reaction Conditions
Diethyl trichloroheptyl phosphate can be synthesized through the reaction of phosphorus trichloride with heptyl alcohol and diethyl ether in the presence of a base. The reaction typically proceeds as follows: [ \text{PCl}_3 + \text{C}7\text{H}{15}\text{OH} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}7\text{H}{15}\text{OPO}(\text{OC}_2\text{H}_5)_2 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and catalysts to ensure the efficient conversion of reactants to the desired product. The reaction is typically carried out in a reactor equipped with temperature and pressure control systems to optimize yield and purity.
化学反応の分析
Types of Reactions
Diethyl trichloroheptyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: N-substituted phosphoramidates or alkyl phosphates.
科学的研究の応用
Diethyl trichloroheptyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development and as a biochemical tool for studying phosphate metabolism.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of diethyl trichloroheptyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various physiological effects. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibition of enzymes involved in phosphate metabolism.
Protein Modification: Covalent modification of proteins, affecting their function and stability.
類似化合物との比較
Diethyl trichloroheptyl phosphate can be compared with other similar organophosphorus compounds, such as:
Diethyl phosphite: Similar in structure but lacks the chlorine atoms and heptyl group.
Trichlorophenyl phosphate: Contains a phenyl group instead of a heptyl group.
Dipropyl trichloropentyl phosphate: Contains a pentyl group instead of a heptyl group.
Uniqueness
This compound is unique due to its specific combination of a heptyl group and three chlorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
36272-56-7 |
|---|---|
分子式 |
C11H22Cl3O4P |
分子量 |
355.6 g/mol |
IUPAC名 |
diethyl 7,7,7-trichloroheptyl phosphate |
InChI |
InChI=1S/C11H22Cl3O4P/c1-3-16-19(15,17-4-2)18-10-8-6-5-7-9-11(12,13)14/h3-10H2,1-2H3 |
InChIキー |
YAXRKEFYFAQMSM-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCC)OCCCCCCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


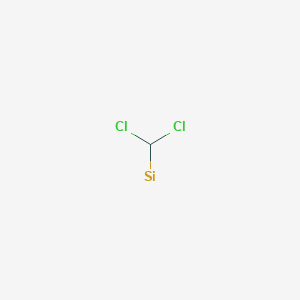
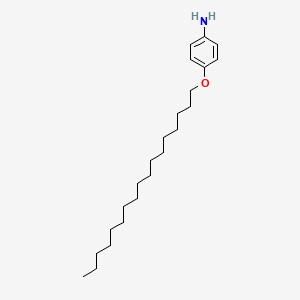

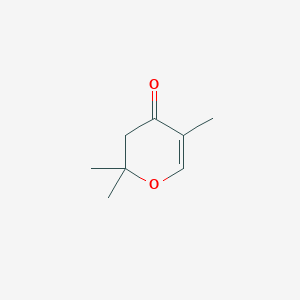
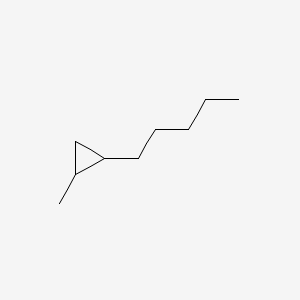
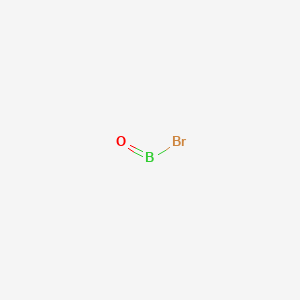
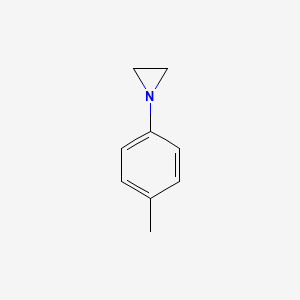
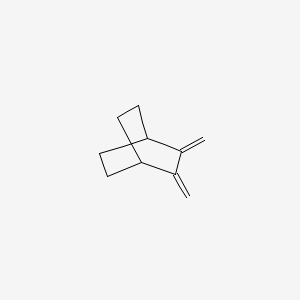


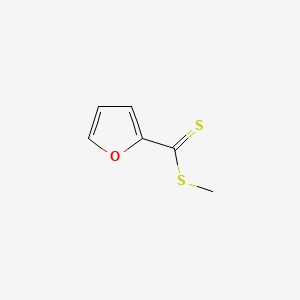
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
